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molecular formula C7H6Br2O3 B1312063 Ethyl 4,5-dibromofuran-2-carboxylate CAS No. 54113-42-7

Ethyl 4,5-dibromofuran-2-carboxylate

Cat. No. B1312063
M. Wt: 297.93 g/mol
InChI Key: QLZGPQXXFBJHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324268B2

Procedure details

The preparation of the title compound takes place on analogy to the synthesis of the compound from Example 2A starting with the compound from Example 1A. 19.1 g (89% of theory) of the title compound are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[O:5][C:6]=1Br.BrC1C=C(C(O)=O)OC=1>>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[O:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(OC1Br)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(OC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(OC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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